Cathepsin K inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

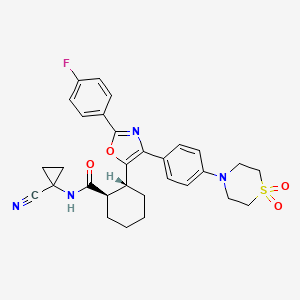

Molecular Formula |

C30H31FN4O4S |

|---|---|

Molecular Weight |

562.7 g/mol |

IUPAC Name |

trans-(1R,2R)-N-(1-cyanocyclopropyl)-2-[4-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C30H31FN4O4S/c31-22-9-5-21(6-10-22)29-33-26(20-7-11-23(12-8-20)35-15-17-40(37,38)18-16-35)27(39-29)24-3-1-2-4-25(24)28(36)34-30(19-32)13-14-30/h5-12,24-25H,1-4,13-18H2,(H,34,36)/t24-,25-/m1/s1 |

InChI Key |

SBWFYUHMCHTQJT-JWQCQUIFSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=C(N=C(O2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)N5CCS(=O)(=O)CC5)C(=O)NC6(CC6)C#N |

Canonical SMILES |

C1CCC(C(C1)C2=C(N=C(O2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)N5CCS(=O)(=O)CC5)C(=O)NC6(CC6)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cathepsin K Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the azepanone-based Cathepsin K inhibitor, commonly referred to as Cathepsin K inhibitor 3. This document details its biochemical interactions, inhibitory potency, and the experimental methodologies used to characterize its function.

Core Mechanism of Action

This compound, identified as compound 20 in seminal publications, is a potent, reversible, and selective inhibitor of human Cathepsin K. Its mechanism of action is centered on the formation of a covalent, yet reversible, bond with the active site of the enzyme.

The inhibitor features an azepanone core, a seven-membered ring structure, which contributes to its high potency and improved configurational stability compared to earlier five- and six-membered ring ketone-based inhibitors. A critical feature for its potent inhibitory activity is the C-4 S stereochemistry of the azepanone ring.

The core of its inhibitory action lies in the electrophilic ketone "warhead". This functional group interacts with the nucleophilic thiol group of the cysteine residue (Cys25) in the catalytic dyad of Cathepsin K's active site. This interaction leads to the formation of a hemithioketal adduct, effectively blocking the enzyme's proteolytic activity. Molecular modeling and X-ray crystallography have confirmed that the C-4 substituent of the inhibitor adopts a higher-energy axial orientation when bound within the active site, a crucial conformation for potent inhibition.[1][2]

Below is a diagram illustrating the inhibitory mechanism:

Caption: Covalent inhibition of Cathepsin K by inhibitor 3.

Quantitative Data Summary

The inhibitory potency and pharmacokinetic properties of this compound have been quantitatively assessed. The following table summarizes the key data points from published studies.

| Parameter | Species | Value | Reference |

| K | Human | 0.16 nM | [2] |

| Oral Bioavailability | Rat | 42% | [2] |

| Oral Bioavailability | Monkey | 4.8% |

Experimental Protocols

The characterization of this compound involved a series of biochemical and pharmacokinetic assays.

Enzyme Inhibition Assay

The inhibitory potency of compound 3 against human Cathepsin K was determined using a fluorometric enzyme activity assay.

Objective: To determine the inhibition constant (Ki) of the test compound against recombinant human Cathepsin K.

Materials:

-

Recombinant human Cathepsin K

-

Fluorogenic substrate: (Z-Phe-Arg)-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin)

-

Assay Buffer: 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorometric plate reader (excitation at 360 nm, emission at 460 nm)

Procedure:

-

Enzyme Preparation: Recombinant human Cathepsin K was expressed and purified. The enzyme was activated in the assay buffer.

-

Inhibitor Preparation: A stock solution of the inhibitor was prepared in DMSO and serially diluted to obtain a range of concentrations.

-

Assay Reaction:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the test inhibitor at various concentrations.

-

Add a fixed concentration of activated human Cathepsin K.

-

Incubate the enzyme and inhibitor mixture at room temperature for a pre-determined period to allow for binding equilibrium.

-

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Kinetic Measurement: Immediately place the plate in a fluorometer and measure the increase in fluorescence over time at 37°C. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial velocity (rate of fluorescence change) for each inhibitor concentration.

-

Plot the enzyme activity against the inhibitor concentration.

-

Determine the IC

50value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a suitable dose-response curve. -

Calculate the apparent inhibition constant (K

i,app) and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and its Kmvalue.

-

The workflow for this experimental protocol is visualized below:

Caption: Experimental workflow for Cathepsin K inhibition assay.

Signaling Pathway Context

Cathepsin K is a key downstream effector in the signaling pathway that governs osteoclast differentiation and function, primarily regulated by the RANKL/RANK/NFATc1 axis. By inhibiting Cathepsin K, inhibitor 3 effectively blocks the final step of bone resorption mediated by osteoclasts.

The signaling cascade leading to Cathepsin K expression and activity is as follows:

-

RANKL Binding: Receptor Activator of Nuclear Factor κB Ligand (RANKL) binds to its receptor, RANK, on the surface of osteoclast precursor cells.

-

Signal Transduction: This binding event initiates a downstream signaling cascade involving various adaptor proteins and kinases.

-

NFATc1 Activation: A key outcome of this signaling is the activation and nuclear translocation of the transcription factor, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).

-

Cathepsin K Gene Transcription: NFATc1 binds to the promoter region of the Cathepsin K gene (CTSK), driving its transcription and subsequent translation into the Cathepsin K protein.

-

Proteolytic Activity: Mature Cathepsin K is then secreted into the resorption lacuna, where it degrades the bone matrix.

This compound acts at the final stage of this pathway by directly inhibiting the enzymatic activity of the translated Cathepsin K protein.

The following diagram illustrates the signaling pathway and the point of intervention for this compound:

Caption: Cathepsin K signaling pathway and inhibitor intervention.

Conclusion

This compound is a highly potent, azepanone-based inhibitor that functions through a reversible, covalent interaction with the active site cysteine of Cathepsin K. Its well-defined mechanism of action and high potency make it a significant tool for studying the role of Cathepsin K in bone biology and a lead compound in the development of therapeutics for bone resorption disorders. The suboptimal pharmacokinetic profile of this specific inhibitor, however, has led to the development of subsequent analogs with improved properties for clinical applications.

References

An In-depth Technical Guide on Cathepsin K Inhibitor 3: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cathepsin K inhibitor 3, also identified as compound 23, a potent and selective inhibitor of Cathepsin K (CatK). This document details its chemical structure, properties, and the methodologies used in its characterization, offering valuable insights for researchers in the fields of osteoporosis, osteoarthritis, and other bone-related disorders.

Core Compound Structure and Chemical Properties

This compound is a novel, non-peptidic biphenyl carboxamide derivative. Its chemical structure and key properties are summarized below.

Chemical Structure:

The IUPAC name for this compound (compound 23) is (S)-N-((S)-1-cyanocyclopropyl)-4-fluoro-N'-(5-methyl-1H-pyrazol-3-yl)biphenyl-3,4'-dicarboxamide . The two-dimensional structure is depicted in Figure 1.

Figure 1: Chemical structure of this compound (compound 23).

Figure 1: Chemical structure of this compound (compound 23).

Chemical Properties:

| Property | Value | Reference |

| CAS Number | 1694638-70-4 | [1] |

| Molecular Formula | C28H22FN7O2 | [1] |

| Molecular Weight | 507.52 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO | N/A |

Biological Activity and Selectivity

This compound has demonstrated high potency and selectivity for Cathepsin K, a cysteine protease predominantly expressed in osteoclasts and a key enzyme in bone resorption.

Inhibitory Activity:

The inhibitory potency of compound 23 against human Cathepsin K and its selectivity against other human cathepsins are presented in Table 2. The IC50 value, the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, is a standard measure of inhibitor potency.

| Target Enzyme | IC50 (nM) | Selectivity vs. CatK | Reference |

| Cathepsin K | 0.2 | - | [1] |

| Cathepsin B | 123 | 615-fold | [1] |

| Cathepsin L | 352 | 1760-fold | [1] |

| Cathepsin S | 102 | 510-fold | [1] |

Experimental Protocols

The following sections detail the methodologies employed for the characterization of this compound.

Enzymatic Inhibition Assay (IC50 Determination)

The in vitro inhibitory activity of compound 23 against human Cathepsin K, B, L, and S was determined using a fluorometric assay.

Materials:

-

Recombinant human Cathepsin K, B, L, and S

-

Fluorogenic substrate: Z-Gly-Pro-Arg-AMC (for Cathepsin K), Z-Arg-Arg-AMC (for Cathepsin B), Z-Phe-Arg-AMC (for Cathepsin L), and Z-Val-Val-Arg-AMC (for Cathepsin S)

-

Assay buffer: 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add 2 µL of the diluted test compound to each well. For control wells, add 2 µL of DMSO.

-

Add 88 µL of the respective enzyme solution (pre-activated in assay buffer) to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of the corresponding fluorogenic substrate to each well.

-

Measure the fluorescence intensity kinetically for 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the initial reaction rates (RFU/min) from the linear portion of the kinetic curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis (four-parameter logistic equation).

Pharmacokinetic Profile Analysis

While specific quantitative pharmacokinetic data for this compound (compound 23) is not publicly available, the literature describes its pharmacokinetic profile as "favorable".[1] A general methodology for assessing the pharmacokinetic properties of a novel inhibitor in an animal model (e.g., rat or monkey) is outlined below.

Experimental Workflow for Pharmacokinetic Studies:

Caption: General workflow for a pharmacokinetic study.

Procedure:

-

Animal Dosing: The test compound is administered to a cohort of animals (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or another appropriate site.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), and oral bioavailability (F%).

Signaling Pathway of Cathepsin K in Bone Resorption

Cathepsin K plays a crucial role in the degradation of the bone matrix by osteoclasts. Its activity is a key step in the bone resorption process, which is tightly regulated by various signaling pathways. The diagram below illustrates the central role of the RANKL/RANK/OPG signaling axis in regulating osteoclast differentiation and subsequent Cathepsin K-mediated bone resorption.

Caption: RANKL/RANK signaling pathway in osteoclastogenesis.

Conclusion

This compound (compound 23) is a highly potent and selective inhibitor of Cathepsin K with a promising in vitro profile. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the further development and evaluation of this and similar compounds as potential therapeutic agents for bone diseases characterized by excessive bone resorption. This technical guide provides a foundational resource for researchers and drug developers working in this area.

References

The Discovery and Synthesis of a Potent Cathepsin K Inhibitor: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a critical enzyme in the process of bone resorption. Its unique ability to cleave type I collagen, the primary organic component of the bone matrix, has made it a key target for the development of therapeutics aimed at treating osteoporosis and other bone-related disorders. This technical guide provides a comprehensive overview of the discovery and synthesis pathway of a notable Cathepsin K inhibitor, using the extensively studied compound Odanacatib as a representative example. While the specific request for "Cathepsin K inhibitor 3" points to a highly selective compound also known as compound 23 (IC50 of 0.5 nM, CAS 1694638-70-4), publicly available information on its detailed synthesis and experimental protocols is limited.[1][2][3] Therefore, this guide will leverage the wealth of data available for Odanacatib to illustrate the intricate process of developing a potent and selective Cathepsin K inhibitor.

Cathepsin K: The Therapeutic Target

Cathepsin K is synthesized as an inactive 329-amino acid pre-proenzyme.[4] Following removal of a signal peptide, the proenzyme is transported to the lysosomes where it is activated by proteolytic cleavage at a low pH. The mature, active enzyme is a 215-amino acid protein.[4] The expression of Cathepsin K is upregulated by the RANKL signaling pathway, a critical regulator of osteoclast differentiation and function.[4]

The primary role of Cathepsin K in bone resorption involves its secretion by osteoclasts into the sealed resorption lacuna, an acidic microenvironment created at the bone surface.[4] Within this compartment, Cathepsin K degrades the collagenous bone matrix, leading to the release of calcium and other minerals. Inhibition of Cathepsin K, therefore, presents a direct mechanism to reduce bone resorption and increase bone mineral density.

Signaling Pathway of Cathepsin K Expression and Action

The following diagram illustrates the key signaling events leading to Cathepsin K expression and its role in bone resorption.

Caption: Signaling pathway of Cathepsin K expression and its role in bone resorption.

Odanacatib: A Case Study in Cathepsin K Inhibitor Discovery

Odanacatib (MK-0822) is a potent, selective, and orally bioavailable inhibitor of Cathepsin K that was developed by Merck.[5][6] It is a non-basic compound, a characteristic that was found to be crucial for avoiding accumulation in lysosomes and improving selectivity against other cathepsins.[7][8] Although its development was ultimately discontinued due to an increased risk of stroke observed in a Phase III clinical trial, the extensive research and clinical data gathered for Odanacatib provide valuable insights into the development of this class of inhibitors.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data for Odanacatib, including its inhibitory potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Potency of Odanacatib

| Target | IC50 (nM) | Reference |

| Human Cathepsin K | 0.2 | [6][10] |

| Rabbit Cathepsin K | 0.5 | [2] |

Table 2: Selectivity of Odanacatib Against Other Human Cathepsins

| Cathepsin | IC50 (nM) | Selectivity (fold vs. Cat K) | Reference |

| Cathepsin B | 1034 | 5170 | [11] |

| Cathepsin L | 2995 | 14975 | [11] |

| Cathepsin S | 60 | 300 | [11] |

Table 3: Pharmacokinetic Parameters of Odanacatib in Humans

| Parameter | Value | Reference |

| Half-life (t1/2) | 66 - 93 hours | [12][13] |

| Oral Bioavailability (10 mg dose) | 70% | [14] |

| Oral Bioavailability (50 mg dose) | 30% | [14] |

| Systemic Clearance | ~13 mL/min | [14] |

Synthesis Pathway of Odanacatib

A practical and enantioselective synthesis of Odanacatib has been reported, with a key step involving a stereospecific SN2 triflate displacement.[15][16] The overall synthesis is completed in six steps with a good overall yield.[15][16]

Logical Flow of Odanacatib Synthesis

The following diagram illustrates the logical progression of the key stages in the synthesis of Odanacatib.

Caption: Logical workflow of the enantioselective synthesis of Odanacatib.

Key Experimental Protocols

The development of Odanacatib involved a series of in vitro and in vivo assays to characterize its potency, selectivity, and efficacy.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of compounds against recombinant human Cathepsin K.

Protocol:

-

Recombinant human Cathepsin K is expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified.[17]

-

The enzyme is activated in an acidic buffer (pH ~5.5).

-

A fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC) is used to measure enzyme activity.

-

The assay is performed in 96-well plates. Each well contains the activated enzyme, the substrate, and varying concentrations of the test inhibitor.

-

The fluorescence signal, which is proportional to the rate of substrate cleavage, is monitored over time using a fluorescence plate reader.

-

The rate of reaction is calculated for each inhibitor concentration.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Osteoclast-Mediated Bone Resorption Assay

Objective: To assess the ability of inhibitors to block bone resorption by cultured osteoclasts.

Protocol:

-

Osteoclasts are generated from bone marrow precursor cells or peripheral blood mononuclear cells by culturing them with M-CSF and RANKL.

-

The mature osteoclasts are then seeded onto bone slices or a synthetic bone-like matrix.

-

The cells are treated with varying concentrations of the test inhibitor.

-

After a defined incubation period (e.g., 24-48 hours), the cells are removed.

-

The extent of bone resorption is quantified by measuring the area of resorption pits using microscopy and image analysis software.

-

The concentration of C-terminal telopeptide of type I collagen (CTX-I), a biomarker of bone resorption, in the culture medium can also be measured using an ELISA assay.

-

The IC50 for inhibition of bone resorption is then calculated.

In Vivo Efficacy in Ovariectomized (OVX) Animal Models

Objective: To evaluate the effect of the inhibitor on bone mineral density and bone turnover markers in a postmenopausal osteoporosis model.

Protocol:

-

Female animals (e.g., rats, monkeys) undergo ovariectomy to induce estrogen deficiency and subsequent bone loss.

-

After a period of bone loss, the animals are treated with the test inhibitor or vehicle control for a specified duration.

-

Bone mineral density (BMD) at various skeletal sites (e.g., lumbar spine, femur) is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

-

Blood and urine samples are collected periodically to measure bone turnover markers, such as serum CTX-I (resorption) and serum bone-specific alkaline phosphatase (BSAP) (formation).

-

At the end of the study, bone strength can be assessed through biomechanical testing of excised bones.

Experimental Workflow for Inhibitor Screening and Development

The following diagram outlines a typical workflow for the discovery and preclinical development of a Cathepsin K inhibitor.

Caption: Experimental workflow for the discovery and development of a Cathepsin K inhibitor.

Conclusion

The development of potent and selective Cathepsin K inhibitors represents a promising therapeutic strategy for the treatment of osteoporosis and other diseases characterized by excessive bone resorption. The journey from target identification to a clinical candidate is a complex, multi-faceted process that relies on a deep understanding of the target biology, sophisticated medicinal chemistry, and a robust suite of in vitro and in vivo assays. While the clinical development of Odanacatib was halted, the extensive body of research surrounding this compound has significantly advanced our understanding of Cathepsin K inhibition and provides a valuable roadmap for the future development of safer and more effective therapies in this class. The identification of highly potent inhibitors like "this compound" underscores the continued interest and potential in this therapeutic approach.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholars@Duke publication: The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K. [scholars.duke.edu]

- 6. The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Potential role of odanacatib in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Odanacatib for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term Odanacatib Fracture Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Odanacatib: a review of its potential in the management of osteoporosis in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Odanacatib, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pnas.org [pnas.org]

In-Depth Technical Guide: Target Selectivity Profile of Odanacatib, a Cathepsin K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of odanacatib, a potent and selective inhibitor of Cathepsin K. Odanacatib serves as a representative example for a "Cathepsin K inhibitor" for the purpose of this document. This guide includes quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the experimental workflow and the mechanism of action.

Introduction to Odanacatib

Odanacatib is a non-basic, reversible, and orally active inhibitor of Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts.[1][2] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, a key component of the bone matrix.[3] By inhibiting Cathepsin K, odanacatib effectively reduces bone resorption, making it a therapeutic candidate for osteoporosis and other conditions associated with excessive bone loss.[2][4] A key feature of odanacatib is its high selectivity for Cathepsin K over other human cathepsins, which is attributed to the presence of a 4-fluoroleucine side chain at the P2 position that interacts with the S2 pocket of the enzyme.[5] This high selectivity is crucial for minimizing off-target effects that have been observed with less selective Cathepsin K inhibitors.[4][5]

Target Selectivity Profile of Odanacatib

The selectivity of odanacatib has been characterized through various in vitro and cell-based assays. The following table summarizes the inhibitory potency of odanacatib against human Cathepsin K and a panel of other human cathepsins.

| Target Enzyme | IC50 (nM) | Selectivity (Fold vs. Cathepsin K) |

| Cathepsin K | 0.2 | 1 |

| Cathepsin B | > 300x | > 300 |

| Cathepsin L | > 300x | > 300 |

| Cathepsin S | > 300x | > 300 |

| Other Cathepsins | > 1300x | > 1300 |

Data compiled from multiple sources.[2][4][6][7][8] It is important to note that a cell-based enzyme occupancy assay showed a corrected IC50 of 5 nM for Cathepsin K.[6][9]

Experimental Protocols

This section details the methodologies for the key experiments used to determine the target selectivity and functional activity of Cathepsin K inhibitors like odanacatib.

Fluorometric Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified Cathepsin K and other proteases.

Principle: The assay utilizes a synthetic peptide substrate conjugated to a fluorophore and a quencher. In the presence of active Cathepsin K, the substrate is cleaved, releasing the fluorophore from the quencher and resulting in a measurable increase in fluorescence. The inhibitor's potency is determined by its ability to reduce this fluorescence signal.

Materials:

-

Purified recombinant human Cathepsin K and other cathepsins

-

Fluorogenic substrate (e.g., Ac-LR-AFC)[10]

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

Test inhibitor (odanacatib) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 400/505 nm for AFC)[11]

Procedure:

-

Prepare serial dilutions of the test inhibitor in assay buffer.

-

Add a fixed amount of purified Cathepsin K enzyme to each well of the microplate.

-

Add the serially diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The same procedure is repeated for other cathepsins to determine the selectivity profile.

Cell-Based Cathepsin K Activity Assay

This assay measures the ability of an inhibitor to penetrate cells and inhibit intracellular Cathepsin K activity.

Principle: A cell-permeant fluorogenic substrate is added to cells in culture. Active intracellular Cathepsin K cleaves the substrate, leading to an increase in fluorescence that can be quantified.

Materials:

-

Osteoclasts or other cells expressing Cathepsin K

-

Cell culture medium

-

Cell-permeant fluorogenic Cathepsin K substrate (e.g., a substrate linked to a cell-penetrating peptide)

-

Test inhibitor (odanacatib)

-

Cell lysis buffer

-

96-well plate (black or white, depending on the detection method)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Plate cells in a 96-well plate and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of the test inhibitor for a specified period.

-

Add the cell-permeant fluorogenic substrate to the cells and incubate for 1-2 hours at 37°C.[10]

-

Wash the cells to remove excess substrate.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the fluorescence intensity of the cell lysate using a microplate reader.

-

Alternatively, visualize the intracellular fluorescence using a fluorescence microscope.

-

The IC50 value is determined by quantifying the reduction in fluorescence in inhibitor-treated cells compared to untreated controls.

Osteoclast Bone Resorption Assay (Pit Assay)

This functional assay assesses the ability of an inhibitor to block the bone-resorbing activity of osteoclasts.

Principle: Osteoclasts are cultured on a resorbable substrate, such as bone slices or calcium phosphate-coated plates. The ability of the osteoclasts to excavate resorption pits in the substrate is measured in the presence and absence of the inhibitor.

Materials:

-

Osteoclast precursor cells (e.g., from human peripheral blood mononuclear cells or bone marrow)[12][13]

-

Osteoclast differentiation medium (containing M-CSF and RANKL)

-

Bone slices or calcium phosphate-coated multi-well plates[12][13]

-

Test inhibitor (odanacatib)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution for resorption pits (e.g., Toluidine Blue or silver nitrate)[12][13]

-

Microscope with imaging software

Procedure:

-

Isolate osteoclast precursor cells and culture them on the resorbable substrate in the presence of osteoclast differentiation factors for several days until mature, multinucleated osteoclasts are formed.[12][13]

-

Treat the mature osteoclasts with a range of concentrations of the test inhibitor.

-

Continue the culture for an additional period (e.g., 24-48 hours) to allow for bone resorption.

-

Remove the cells from the substrate.

-

Stain the substrate to visualize the resorption pits.

-

Capture images of the resorption pits using a microscope.

-

Quantify the total area of the resorption pits using image analysis software (e.g., ImageJ).[12]

-

The IC50 value is determined by calculating the concentration of the inhibitor that reduces the total resorption area by 50% compared to untreated controls.

Visualizations

The following diagrams illustrate the experimental workflow for determining the selectivity profile and the mechanism of Cathepsin K-mediated bone resorption and its inhibition.

Caption: Experimental workflow for determining the selectivity profile of a Cathepsin K inhibitor.

Caption: Mechanism of Cathepsin K-mediated bone resorption and its inhibition by odanacatib.

References

- 1. Odanacatib for the treatment of postmenopausal osteoporosis: development history and design and participant characteristics of LOFT, the Long-Term Odanacatib Fracture Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential role of odanacatib in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. panoramaortho.com [panoramaortho.com]

- 5. Odanacatib, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics – results from single oral dose studies in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. content.abcam.com [content.abcam.com]

- 11. abcam.com [abcam.com]

- 12. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]

The Role of Cathepsin K in the Progression of Osteoarthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, subchondral bone remodeling, and synovial inflammation. While the pathogenesis of OA is multifactorial, proteolytic enzymes play a crucial role in the degradation of the extracellular matrix of cartilage and bone. Among these, Cathepsin K (CTSK), a lysosomal cysteine protease, has emerged as a key player in the progression of OA.[1][2] This technical guide provides an in-depth overview of the role of Cathepsin K in OA, summarizing key experimental findings, detailing relevant protocols, and visualizing associated signaling pathways.

Cathepsin K is highly expressed in osteoclasts, where it is a key enzyme in bone resorption through its ability to degrade type I collagen.[1] However, its expression has also been documented in other skeletal sites, including chondrocytes and synovial tissue, particularly in the context of OA.[1][3] Notably, Cathepsin K is one of the few proteases capable of cleaving native fibrillar collagens, including type II collagen, the primary structural component of articular cartilage.[1][2] This unique enzymatic activity positions Cathepsin K as a critical mediator of cartilage destruction in OA.

Cathepsin K in Cartilage Degradation

The involvement of Cathepsin K in cartilage degradation is supported by several lines of evidence. Studies have shown an upregulation of Cathepsin K expression in osteoarthritic cartilage, with its localization near sites of matrix degradation.[4][5] The expression of Cathepsin K in chondrocytes increases with the severity of OA.[6] Furthermore, the acidic microenvironment observed in degenerating cartilage provides an optimal pH for Cathepsin K activity.[7]

The primary mechanism by which Cathepsin K contributes to cartilage degradation is through the cleavage of type II collagen.[4] This proteolytic activity generates a specific C-terminal neoepitope (C2K) that can be used as a biomarker for Cathepsin K-mediated cartilage degradation.[7][8] The presence of this neoepitope is significantly elevated in osteoarthritic cartilage compared to healthy cartilage.[7]

Cathepsin K and Subchondral Bone Remodeling

Subchondral bone remodeling is increasingly recognized as a critical component of OA pathogenesis. Cathepsin K, with its potent bone-resorbing activity, plays a significant role in the pathological changes observed in the subchondral bone during OA.[9][10] In animal models of OA, increased osteoclast activity and bone resorption in the subchondral bone are associated with disease progression.[9] Inhibition of Cathepsin K has been shown to protect against subchondral bone loss and attenuate cartilage deterioration in these models.[9]

Cathepsin K in Synovial Fibroblasts and Chondrocytes

Synovial inflammation is a common feature of OA and contributes to disease progression. Cathepsin K is expressed in synovial fibroblasts, particularly at sites of cartilage and bone erosion.[11] In co-culture systems, synovial fibroblasts can mediate cartilage degradation, a process that can be inhibited by Cathepsin K inhibitors.[11] This suggests that Cathepsin K secreted by synovial fibroblasts contributes to the breakdown of the cartilage matrix.

Chondrocytes themselves are a source of Cathepsin K in the osteoarthritic joint.[3][4] Pro-inflammatory cytokines, such as those present in the OA synovium, can stimulate chondrocytes to upregulate Cathepsin K expression, creating a vicious cycle of inflammation and cartilage degradation.[12]

Signaling Pathways Involving Cathepsin K in Osteoarthritis

The expression and activity of Cathepsin K are regulated by various signaling pathways implicated in OA. The RANKL/RANK signaling pathway, a critical regulator of osteoclastogenesis, stimulates the transcription of Cathepsin K.[6] Other factors such as TNF-α and interleukins can also induce Cathepsin K expression.[6]

Quantitative Data from Preclinical and Clinical Studies

The development of Cathepsin K inhibitors has provided a means to investigate its role in OA and as a potential therapeutic target. The following tables summarize quantitative data from key preclinical and clinical studies.

Table 1: Preclinical Studies of Cathepsin K Inhibitors in Animal Models of Osteoarthritis

| Animal Model | Cathepsin K Inhibitor | Outcome Measure | Result | Citation |

| Rabbit ACLT | MIV-711 | Medial Femoral Cartilage Thinning | Attenuated joint degradation | [4] |

| Dog ACLT | MIV-711 | Joint Degradation Score | Attenuated joint degradation | [4] |

| Rabbit ACLT | L-006235 | Cartilage Damage | Reduced cartilage damage | [13] |

| Rabbit ACLT | L-006235 | Subchondral Bone Remodeling | Reduced subchondral bone remodeling | [13] |

| Canine Model | SB-553484 | OA Progression | Delayed OA progression | [9] |

Table 2: Clinical Trials of Cathepsin K Inhibitors in Osteoarthritis Patients

| Clinical Trial Phase | Cathepsin K Inhibitor | Dosage | Primary Outcome | Result | Secondary Outcome | Result | Citation |

| Phase IIa | MIV-711 | 100 mg/day | Pain Improvement (NRS) | Not statistically significant vs. placebo | Medial Femoral Cartilage Thickness | Significantly reduced vs. placebo | [4][14] |

| Phase IIa | MIV-711 | 200 mg/day | Pain Improvement (NRS) | Not statistically significant vs. placebo | Medial Femoral Cartilage Thickness | Significantly reduced vs. placebo | [4][14] |

| Phase IIa | MIV-711 | 100 mg/day & 200 mg/day | Not specified | Not specified | Femoral Bone Area Progression | Statistically significant attenuation vs. placebo | [14] |

| Phase IIa | MIV-711 | 100 mg/day | Not specified | Not specified | Serum CTX-I Reduction | 27.8% reduction from baseline | [14] |

| Phase IIa | MIV-711 | 200 mg/day | Not specified | Not specified | Serum CTX-I Reduction | 50.3% reduction from baseline | [14] |

| Phase IIa | MIV-711 | 100 mg/day | Not specified | Not specified | Urine CTX-II Reduction | 34.4% reduction from baseline | [14] |

| Phase IIa | MIV-711 | 200 mg/day | Not specified | Not specified | Urine CTX-II Reduction | 51.6% reduction from baseline | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Cathepsin K in osteoarthritis.

Immunohistochemistry for Cathepsin K in Articular Cartilage

-

Tissue Preparation:

-

Antigen Retrieval:

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

-

Perform antigen retrieval by incubating sections in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.

-

Block non-specific binding with a blocking serum (e.g., normal goat serum) for 30 minutes.

-

Incubate sections with a primary antibody against Cathepsin K overnight at 4°C.[7]

-

Wash sections with phosphate-buffered saline (PBS).

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.[15]

-

Wash with PBS.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) complex for 30 minutes.[15]

-

Develop the signal with a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the site of antigen localization.[15]

-

Counterstain with hematoxylin to visualize cell nuclei.[15]

-

-

Analysis:

-

Dehydrate sections, clear in xylene, and mount with a coverslip.

-

Examine sections under a light microscope to assess the localization and intensity of Cathepsin K staining.

-

Measurement of Collagen Degradation Biomarkers

C-terminal Neoepitope of Type II Collagen (C2K) ELISA:

-

Sample Preparation:

-

Extract proteins from cartilage explants or synovial fluid.

-

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the C2K neoepitope.

-

Block non-specific binding sites.

-

Add samples and standards to the wells and incubate.

-

Wash the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the wells.

-

Add a substrate solution and measure the resulting colorimetric change using a plate reader.

-

Calculate the concentration of C2K in the samples based on the standard curve.

-

Serum C-terminal Telopeptide of Type I Collagen (CTX-I) and Urine C-terminal Telopeptide of Type II Collagen (CTX-II) Immunoassays:

-

Commercial ELISA or automated immunoassay platforms are typically used for the quantitative measurement of CTX-I in serum and CTX-II in urine.[14][16] These assays follow a similar principle to the C2K ELISA described above, utilizing specific antibodies to capture and detect the respective telopeptides. It is crucial to follow the manufacturer's instructions for sample collection, preparation, and the assay procedure.

Induction of Osteoarthritis in Animal Models

Anterior Cruciate Ligament Transection (ACLT) in Rabbits:

-

Anesthesia and Preparation:

-

Anesthetize the rabbit and shave the surgical knee.

-

Aseptically prepare the surgical site.

-

-

Surgical Procedure:

-

Make a medial parapatellar incision to expose the knee joint.[17]

-

Dislocate the patella laterally to visualize the anterior cruciate ligament (ACL).[17]

-

Transect the ACL using a surgical blade or scissors.[17]

-

Confirm complete transection by performing an anterior drawer test.

-

Close the joint capsule and skin in layers.

-

-

Post-operative Care:

Destabilization of the Medial Meniscus (DMM) in Mice:

-

Anesthesia and Preparation:

-

Anesthetize the mouse and prepare the surgical knee as described for the ACLT model.

-

-

Surgical Procedure:

-

Make a medial parapatellar incision to expose the joint capsule.[2]

-

Incise the joint capsule to expose the medial meniscus.

-

Transect the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau.[1][2]

-

Ensure that the articular cartilage is not damaged during the procedure.

-

Close the skin incision.[1]

-

-

Post-operative Care:

-

Provide appropriate post-operative care. OA will develop in the medial compartment of the knee joint over the following weeks.[19]

-

Logical Relationships of Cathepsin K in Osteoarthritis Pathogenesis

Conclusion

Cathepsin K is a pivotal enzyme in the pathogenesis of osteoarthritis, contributing to both cartilage degradation and aberrant subchondral bone remodeling. Its upregulation in chondrocytes, synovial fibroblasts, and osteoclasts within the osteoarthritic joint highlights its multifaceted role in disease progression. The development of specific Cathepsin K inhibitors has not only further elucidated its function but also presents a promising therapeutic avenue for the development of disease-modifying osteoarthritis drugs. Further research is warranted to fully understand the complex regulatory networks governing Cathepsin K expression and activity in OA and to optimize the clinical application of its inhibitors.

References

- 1. huble.org [huble.org]

- 2. Video: Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis [jove.com]

- 3. Up regulation of cathepsin K expression in articular chondrocytes in a transgenic mouse model for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-portal.uws.ac.uk [research-portal.uws.ac.uk]

- 5. The Added Value of the “Co” in Co-Culture Systems in Research on Osteoarthritis Pathology and Treatment Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a model of osteoarthritis in the rabbit knee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [helda.helsinki.fi]

- 8. mdpi.com [mdpi.com]

- 9. Ex vivo characterization of articular cartilage and bone lesions in a rabbit ACL transection model of osteoarthritis using MRI and micro-CT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The degradation of chondrogenic pellets using cocultures of synovial fibroblasts and U937 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of CTX-II in serum and urine to diagnose osteoarthritis by using a fluoro-microbeads guiding chip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Destabilization of the Medial Meniscus and Cartilage Scratch Murine Model of Accelerated Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The cartilage degradation marker, urinary CTX-II, is associated with the risk of incident total joint replacement in postmenopausal women. A 18 year evaluation of the OFELY prospective cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Comparison between two rabbit models of posttraumatic osteoarthritis: A longitudinal tear in the medial meniscus and anterior cruciate ligament transection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The surgical destabilization of the medial meniscus (DMM) model of osteoarthritis in the 129/SvEv mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Biological Functions and Enzymatic Pathways of Cathepsin K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cathepsin K (CTSK) is a lysosomal cysteine protease renowned for its potent collagenolytic and elastolytic activities. Predominantly expressed in osteoclasts, it is a principal mediator of bone resorption and a key therapeutic target for metabolic bone diseases such as osteoporosis. This technical guide provides an in-depth exploration of the biological functions, enzymatic pathways, and experimental methodologies associated with Cathepsin K.

Biological Function of Cathepsin K

Cathepsin K's primary physiological role is the degradation of the organic bone matrix during bone remodeling. Beyond this, it is implicated in a variety of other physiological and pathological processes.

Bone Resorption

Bone resorption is a complex process orchestrated by osteoclasts, which adhere to the bone surface and form a sealed microenvironment known as the resorption lacuna or sealing zone.[1][2] Within this acidified compartment (pH 4-6), the mineral component of the bone is dissolved, exposing the organic matrix, which is composed of over 90% type I collagen.[3][4] Cathepsin K is secreted into this resorption lacuna and is uniquely capable among mammalian proteases of cleaving the triple helical structure of type I collagen at multiple sites, leading to its complete degradation.[3][5][6]

The critical role of Cathepsin K in bone resorption is underscored by the genetic disorder pycnodysostosis, which is caused by loss-of-function mutations in the CTSK gene. This condition is characterized by osteosclerosis (increased bone density) and bone fragility. Similarly, knockout mouse models deficient in Cathepsin K exhibit an osteopetrotic phenotype, with impaired osteoclast function and a significant increase in bone mass due to defective matrix degradation.

Collagen and Elastin Degradation

Cathepsin K's proteolytic prowess extends beyond type I collagen. It is also highly effective at degrading other extracellular matrix components, including:

-

Type II Collagen: The major collagenous component of cartilage. This makes Cathepsin K a key player in cartilage turnover and a factor in the pathology of arthritis.[2]

-

Elastin: A critical protein for the elasticity of tissues such as skin, lungs, and blood vessels. The elastolytic activity of Cathepsin K contributes to skin aging and has been implicated in respiratory and cardiovascular diseases.[7][8]

-

Other Matrix Proteins: Cathepsin K can also degrade osteopontin, osteonectin, and gelatin.

The unique collagenolytic mechanism of Cathepsin K involves the formation of a complex with glycosaminoglycans (GAGs), such as chondroitin sulfate, on the collagen fiber surface. This interaction facilitates the formation of a Cathepsin K dimer, which then progressively cleaves the collagen triple helix.[3]

Role in Other Pathologies

Dysregulated Cathepsin K activity is associated with a range of diseases beyond the skeleton:

-

Arthritis: In rheumatoid arthritis, Cathepsin K is expressed by synovial fibroblasts and contributes to the degradation of articular cartilage and subchondral bone.[2]

-

Cancer: Cathepsin K is overexpressed in various cancers, including breast, prostate, and lung cancer. Its activity can promote tumor invasion and metastasis, particularly bone metastasis, by degrading the extracellular matrix.

-

Cardiovascular Disease: The degradation of elastin by Cathepsin K in blood vessel walls is linked to the pathogenesis of atherosclerosis and aortic aneurysms.[9]

-

Respiratory Diseases: Cathepsin K's elastolytic activity contributes to the loss of lung elasticity in conditions like emphysema.

Enzymatic Pathway and Regulation

The activity of Cathepsin K is tightly regulated at multiple levels, from gene transcription to post-translational activation and inhibition.

Gene Expression and Regulation

The expression of the CTSK gene is predominantly driven by the RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) signaling pathway, which is the master regulator of osteoclast differentiation. The binding of RANKL to its receptor, RANK, on osteoclast precursors initiates a signaling cascade that culminates in the activation of key transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and NFATc1 (nuclear factor of activated T-cells, cytoplasmic 1). NFATc1, in concert with other factors like c-Fos, directly binds to the CTSK promoter to drive its transcription.

Other signaling pathways, including those involving mTOR (mammalian target of rapamycin) and ERK (extracellular signal-regulated kinase), play significant roles in osteoclastogenesis and can thereby indirectly influence Cathepsin K expression by modulating the activity of transcription factors like NFATc1 and c-Fos.[10][11][12]

References

- 1. icams.ro [icams.ro]

- 2. Cathepsin k is a critical protease in synovial fibroblast-mediated collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis of collagen fiber degradation by cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing cathepsin K activity with a selective substrate spanning its active site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The collagenolytic activity of cathepsin K is unique among mammalian proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human cathepsin K cleaves native type I and II collagens at the N-terminal end of the triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interaction between human cathepsins K, L, and S and elastins: mechanism of elastinolysis and inhibition by macromolecular inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of elastolytic cathepsins in human skin and their involvement in age-dependent elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elastolytic activity of cysteine cathepsins K, S, and V promotes vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of Mitogen-Activated Protein Kinases in Osteoclast Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The crosstalk between MYC and mTORC1 during osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | mTORC1 Activation in Osteoclasts Prevents Bone Loss in a Mouse Model of Osteoporosis [frontiersin.org]

Cathepsin K Inhibitors: A Technical Guide to Preclinical Data and Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical data and clinical trial results for Cathepsin K (CatK) inhibitors. Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption, making it a prime target for therapeutic intervention in bone-related disorders such as osteoporosis.[1][2] This guide summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to support ongoing research and development in this field.

Preclinical Data

Cathepsin K inhibitors have demonstrated significant efficacy in various preclinical animal models, primarily by inhibiting bone resorption and, in some cases, preserving or even promoting bone formation.

Mechanism of Action

Cathepsin K is the primary collagenase responsible for the degradation of type I collagen, the main organic component of the bone matrix.[3] Its inhibition directly impairs the bone-resorbing activity of osteoclasts. The expression of Cathepsin K is regulated by the RANKL-RANK signaling pathway, which is a critical pathway for osteoclast differentiation and function.[4][5] Activation of this pathway leads to the upregulation of the transcription factor NFATc1, which in turn initiates the transcription of the Cathepsin K gene.[4][5]

Preclinical Efficacy of Cathepsin K Inhibitors

Numerous preclinical studies in rodent and primate models of osteoporosis have shown that Cathepsin K inhibitors can effectively increase bone mineral density (BMD) and improve bone strength.

Table 1: Preclinical Efficacy of Odanacatib in Ovariectomized (OVX) Rhesus Monkeys

| Treatment Group | Duration | Lumbar Spine BMD Change from Baseline | Reference |

| Odanacatib | 20 months | +6.7% | [4] |

| Alendronate | 20 months | +6.4% | [4] |

| Placebo | 20 months | - | [4] |

Table 2: Preclinical Efficacy of Balicatib in Ovariectomized (OVX) Monkeys

| Treatment Group | Duration | Outcome | Reference |

| Balicatib (Low, Medium, High Dose) | 18 months | Partially prevented ovariectomy-induced changes in bone mass. | [6] |

| Balicatib (all doses) | 18 months | Significantly increased BMD gain in the femur relative to the OVX control group. | [6] |

| Balicatib | 18 months | Increased periosteal bone formation rates. | [6] |

Experimental Protocols

Ovariectomized (OVX) Rat Model of Osteoporosis

The ovariectomized rat is a widely used and FDA-accepted preclinical model for postmenopausal osteoporosis.[7][8]

Protocol:

-

Animal Selection: Female Sprague-Dawley or Wistar rats, typically 3-6 months of age, are used.[8][9] This age ensures sexual maturity and skeletal development.

-

Ovariectomy: Bilateral ovariectomy is performed to induce estrogen deficiency, which leads to bone loss.[7][9] A sham operation is performed on the control group.

-

Post-Surgery Recovery: Animals are allowed to recover for a period of 2-4 weeks. Bone loss can be detected as early as 2 weeks post-ovariectomy.[9]

-

Treatment: The test compound (Cathepsin K inhibitor) is administered at various doses. A vehicle control group (OVX rats receiving the vehicle) and a sham-operated control group are included.

-

Endpoint Analysis: After a defined treatment period (e.g., 12-16 weeks), bone parameters are assessed. This typically involves sacrificing the animals and collecting femurs and vertebrae for analysis.

-

Bone Analysis:

-

Micro-Computed Tomography (micro-CT): A high-resolution imaging technique used to quantify bone microarchitecture, including bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[10][11][12][13][14]

-

Histomorphometry: Provides quantitative information on cellular activity in bone.

-

Biomechanical Testing: Measures bone strength.

-

In Vitro Osteoclast Resorption Pit Assay

This assay is used to assess the bone-resorbing activity of osteoclasts in vitro.

Protocol:

-

Cell Culture: Osteoclast precursors, such as bone marrow-derived macrophages (BMMs) or RAW 264.7 cells, are cultured in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.[15][16][17]

-

Substrate: The cells are cultured on a resorbable substrate, such as dentin slices, bone slices, or calcium phosphate-coated plates.[15][18][19]

-

Treatment: The Cathepsin K inhibitor is added to the culture medium at various concentrations.

-

Resorption Analysis: After a period of incubation (typically several days), the cells are removed, and the substrate is stained to visualize the resorption pits.

-

Quantification: The number and area of the resorption pits are quantified using microscopy and image analysis software.[15][18]

Signaling Pathway and Experimental Workflow Diagrams

Cathepsin K Expression Signaling Pathway

Caption: RANKL-RANK signaling pathway regulating Cathepsin K expression.

Ovariectomized Rat Model Experimental Workflow

Caption: Experimental workflow for the ovariectomized rat model.

Clinical Trial Results

Several Cathepsin K inhibitors have progressed to clinical trials, with odanacatib being the most extensively studied. While demonstrating efficacy in reducing fracture risk, its development was halted due to safety concerns.

Odanacatib

Odanacatib is a selective, reversible inhibitor of Cathepsin K.

Efficacy:

The Phase III Long-Term Odanacatib Fracture Trial (LOFT) demonstrated significant reductions in fracture risk in postmenopausal women with osteoporosis.[5][20]

Table 3: Odanacatib Phase III LOFT Efficacy Results (vs. Placebo)

| Fracture Type | Relative Risk Reduction | p-value | Reference |

| New/Worsening Vertebral | 54% | <0.001 | [5] |

| Clinical Hip | 47% | <0.001 | [5] |

| Clinical Non-Vertebral | 23% | <0.001 | [5] |

| Clinical Vertebral | 72% | <0.001 | [5] |

Treatment with odanacatib also led to progressive increases in BMD over five years.[3][5]

Table 4: Odanacatib Phase II and III Bone Mineral Density (BMD) Results

| Study Phase | Duration | Lumbar Spine BMD Increase from Baseline | Femoral Neck BMD Increase from Baseline | Total Hip BMD Increase from Baseline | Reference |

| Phase II | 5 years | 11.9% | 9.8% | 8.5% | [4] |

| Phase III (LOFT) | 5 years | 11.2% | - | 9.5% | [3][5] |

Safety and Discontinuation:

Despite its efficacy, the development of odanacatib was discontinued due to an increased risk of stroke.[21][22][23][24][25] Other adverse events observed more frequently in the odanacatib group included morphea-like skin lesions and atypical femoral fractures.[5][22]

Balicatib

Balicatib is another Cathepsin K inhibitor that entered clinical development.

Efficacy:

Phase I trials showed that balicatib was well-tolerated and resulted in a dose-dependent suppression of Cathepsin K.[1]

Safety and Discontinuation:

Phase II trials of balicatib were discontinued due to cutaneous lesions, including morphea-like skin changes.[1][2]

MIV-711

MIV-711 is a potent and selective Cathepsin K inhibitor that has been investigated for the treatment of osteoarthritis.

Efficacy:

A Phase IIa trial in patients with knee osteoarthritis showed that MIV-711 did not result in a statistically significant reduction in knee pain compared to placebo.[26] However, it did demonstrate joint structure protective effects, reducing both joint bone area growth and cartilage loss.[26][27][28] In a subgroup of patients with predominantly unilateral knee pain, the 100 mg dose of MIV-711 led to a greater reduction in WOMAC pain compared to placebo.[29]

Safety:

MIV-711 had an acceptable safety and tolerability profile in the Phase IIa trial.[26]

Conclusion

Cathepsin K inhibitors have demonstrated significant promise as a therapeutic approach for bone-related disorders, particularly osteoporosis, by effectively inhibiting bone resorption. Preclinical studies have consistently shown positive effects on bone mineral density and strength. However, the clinical development of this class of drugs has been challenging, as exemplified by the discontinuation of odanacatib and balicatib due to safety concerns. These findings highlight the importance of off-target effects and the need for highly selective inhibitors. The ongoing research into compounds like MIV-711 for osteoarthritis suggests that the therapeutic potential of Cathepsin K inhibition may extend beyond osteoporosis. Future drug development efforts will need to focus on optimizing the benefit-risk profile to realize the full potential of this therapeutic target.

References

- 1. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Merck Posts Positive Phase 3 Data For Osteoporosis Drug [clinicalleader.com]

- 4. merck.com [merck.com]

- 5. merck.com [merck.com]

- 6. Balicatib, a cathepsin K inhibitor, stimulates periosteal bone formation in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]

- 8. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rat Model for Osteoporosis - Enamine [enamine.net]

- 10. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of bone and soft tissue by micro-computed tomography: applications to ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Using Micro-CT Derived Bone Microarchitecture to Analyze Bone Stiffness - A Case Study on Osteoporosis Rat Bone [frontiersin.org]

- 13. behinnegareh.com [behinnegareh.com]

- 14. m.youtube.com [m.youtube.com]

- 15. An In Vitro Model of Murine Osteoclast-Mediated Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 19. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 20. Phase 3 Fracture Trial Of Odanacatib For Osteoporosis – Baseline Characteristics and Study Design - ACR Meeting Abstracts [acrabstracts.org]

- 21. merck.com [merck.com]

- 22. pharmacytimes.com [pharmacytimes.com]

- 23. firstwordpharma.com [firstwordpharma.com]

- 24. Odanacatib - Wikipedia [en.wikipedia.org]

- 25. fiercebiotech.com [fiercebiotech.com]

- 26. Press release [medivir.com]

- 27. Miv-711, a Novel Cathepsin K Inhibitor Demonstrates Evidence of Osteoarthritis Structure Modification: Results from a 6 Month Randomized Double-Blind Placebo-Controlled Phase IIA Trial - ACR Meeting Abstracts [acrabstracts.org]

- 28. Disease-Modifying Effects of a Novel Cathepsin K Inhibitor in Osteoarthritis: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Symptomatic and structural benefit of cathepsin K inhibition by MIV-711 in a subgroup with unilateral pain: post-hoc analysis of a randomised phase 2a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Inhibition: A Technical Guide to Cathepsin K Inhibitor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, stands as a critical target in the development of therapeutics for bone resorption disorders like osteoporosis. Its unique ability to degrade type I collagen, the primary organic component of the bone matrix, makes it a focal point for inhibitory intervention. Understanding the binding affinity and kinetics of potential inhibitors is paramount in the design of effective and selective drugs. This guide provides an in-depth analysis of these crucial parameters, detailing the experimental protocols used for their determination and the signaling pathways governing Cathepsin K activity.

Quantitative Analysis of Cathepsin K Inhibitor Binding

The efficacy of a Cathepsin K inhibitor is quantitatively defined by its binding affinity and kinetic parameters. These values provide a standardized measure for comparing the potency and mechanism of action of different inhibitory compounds.

Binding Affinity Data

Binding affinity is a measure of the strength of the interaction between an inhibitor and Cathepsin K. It is commonly expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher affinity and, typically, a more potent inhibitor.

| Inhibitor | Type | Ki (nM) | IC50 (nM) | Target | Notes |

| Gü1303 | Azadipeptide nitrile | 0.91 | - | Mature Cathepsin K | Exhibits time-dependent, slow-binding kinetics.[1] |

| Gü2602 | 3-cyano-3-aza-β-amino acid | 0.013 | - | Mature Cathepsin K | Demonstrates fast-binding kinetics.[1] |

| Cathepsin K Propeptide | Peptide | 2.61 (at pH 6) | - | Cathepsin K | A potent slow-binding inhibitor; its affinity is pH-dependent, decreasing at lower pH.[2][3] |

| Compound 24 (L-006235) | Nitrile-based | - | 0.2 | Cathepsin K | Highly selective over other cathepsins.[4] |

| Compound 25 (Balicatib) | Basic peptidic nitrile | - | 1.4 | Cathepsin K | Showed dose-dependent suppression of Cathepsin K in clinical trials.[4] |

| Compound 26 | N-(functionalized benzoyl)-homocycloleucyl-glycinonitrile | 10 | - | Cathepsin K | Exhibits reversible tight binding.[4] |

| Compound 27 | Azadipeptide nitrile | 0.29 | - | Cathepsin K | Possesses a favorable balance between potency and selectivity.[4] |

| Symmetrical Ketone 1 | 1,3-bis(acylamino)-2-propanone | 22 | - | Cathepsin K | A reversible inhibitor with excellent selectivity.[4] |

Binding Kinetics Data

Binding kinetics describe the rate at which an inhibitor associates (kon) and dissociates (koff) from Cathepsin K. These parameters provide a more dynamic view of the inhibitor-enzyme interaction than affinity constants alone and can be crucial for in vivo efficacy.

| Inhibitor | kon (M-1s-1) | koff (s-1) | Residence Time (1/koff) | Kinetic Profile |

| Gü1303 | - | - | - | Slow-binding |

| Gü2602 | - | - | - | Fast-binding |

Experimental Protocols for Determining Binding Affinity and Kinetics

Accurate and reproducible experimental design is fundamental to the characterization of Cathepsin K inhibitors. The following are detailed methodologies for key assays.

Fluorometric Enzyme Activity Assay for IC50 and Ki Determination

This is a common method to assess the potency of a Cathepsin K inhibitor by measuring the reduction in enzyme activity.

Materials:

-

Recombinant human Cathepsin K

-

Fluorogenic Cathepsin K substrate (e.g., Z-Gly-Pro-Arg-AMC)

-

Assay Buffer: 0.1 M sodium acetate, pH 5.5, containing 2.5 mM DTT, 0.15 M NaCl, 0.1% PEG 6000, and 1 mM EDTA.[5]

-

Test inhibitor compound

-

Control inhibitor (e.g., E-64)

-

96-well or 384-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of inhibitor concentrations. The final DMSO concentration in the assay should not exceed 1-1.5%.[1]

-

Assay Reaction:

-

In the microplate wells, add the assay buffer.

-

Add the test inhibitor at various concentrations to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).

-

Add the fluorogenic substrate to all wells. The final concentration should be at or below the Km value for the substrate.[5]

-

Initiate the reaction by adding a pre-determined concentration of recombinant human Cathepsin K to all wells except the negative control.[5]

-

-

Incubation and Measurement:

-

Data Analysis:

-

For each inhibitor concentration, calculate the initial reaction velocity.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known. For tight-binding inhibitors, the Morrison equation may be more appropriate.[1]

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of the binding and dissociation of an inhibitor to Cathepsin K, providing direct measurement of kon and koff.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human Cathepsin K (ligand)

-

Test inhibitor compound (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the Cathepsin K solution over the activated surface to allow for covalent coupling via primary amine groups.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of the test inhibitor (analyte) over the sensor surface at a constant flow rate. This is the association phase.

-

Switch back to the running buffer to allow the bound inhibitor to dissociate. This is the dissociation phase.

-

Regenerate the sensor surface between different inhibitor concentrations if necessary.

-

-

Data Analysis:

-

The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, generating a sensorgram.

-

Fit the association and dissociation curves of the sensorgrams to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (KD) can be calculated as the ratio of koff/kon.

-

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

Cathepsin K Signaling Pathway in Osteoclasts

The expression and activity of Cathepsin K in osteoclasts are tightly regulated by a complex signaling network, primarily initiated by the binding of RANKL to its receptor RANK. This pathway ultimately leads to the transcription of the Cathepsin K gene and the secretion of the active enzyme into the resorption lacuna.

Caption: Cathepsin K signaling cascade in osteoclasts.

Experimental Workflow for Inhibitor Characterization

The process of characterizing a potential Cathepsin K inhibitor follows a logical progression from initial screening to detailed kinetic analysis.

Caption: Workflow for Cathepsin K inhibitor characterization.

References

- 1. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 2. Cathepsin K Activity-dependent Regulation of Osteoclast Actin Ring Formation and Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cbl-PI3K Interaction Regulates Cathepsin K Secretion in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. content.abcam.com [content.abcam.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Cathepsin K Inhibitor 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1] Its primary function is the degradation of bone matrix proteins, particularly type I collagen.[2] This critical role in bone remodeling has made Cathepsin K a key therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis.[1] Cathepsin K inhibitor 3 is a highly selective and potent inhibitor of Cathepsin K, demonstrating significant potential in preclinical studies for diseases like osteoarthritis.[3] This document provides detailed protocols for in vitro assays to characterize the activity of this compound and other related compounds.

Quantitative Data Summary

The inhibitory activity of various compounds against Cathepsin K and other related proteases is summarized below. This data is crucial for assessing the potency and selectivity of potential therapeutic agents.

| Inhibitor | Cathepsin K IC50 (nM) | Cathepsin B IC50 (nM) | Cathepsin L IC50 (nM) | Cathepsin S IC50 (nM) | Reference |

| This compound | 0.5 | - | - | - | [3][4] |

| Odanacatib (MK-0822) | 0.2 | >1000 | >1000 | ~60 | [4][5] |

| Balicatib (AAE581) | 1.4 | 4800 | 503 | 65000 | [6][7] |

| Relacatib (SB-462795) | 0.041 (Ki) | - | 0.068 (Ki) | - | [4] |

| L-873724 | 0.2 | 5239 | 1480 | 265 | [7] |

| E-64 | - | - | - | - | [4] |

| ONO-5334 | 0.10 (Ki, human) | - | - | - | [4] |

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant. "-" indicates data not available.

Experimental Protocols

Biochemical Assay: Fluorometric Cathepsin K Inhibition Assay

This assay quantifies the enzymatic activity of Cathepsin K by measuring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced.

Materials:

-

Recombinant human Cathepsin K

-

Cathepsin K Assay Buffer (e.g., 50 mM Sodium Acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)

-

Fluorogenic Cathepsin K substrate (e.g., Ac-LR-AFC or an internally quenched substrate)

-

This compound and other test compounds

-

Control inhibitor (e.g., E-64)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation/Emission wavelengths dependent on substrate, e.g., 360/460 nm or 400/505 nm)[3][8][9]

-

DMSO (for dissolving compounds)

Procedure:

-

Reagent Preparation:

-

Prepare Cathepsin K Assay Buffer and warm to room temperature.

-

Reconstitute recombinant Cathepsin K in Assay Buffer to a working concentration (e.g., 0.5 ng/µL). Keep on ice.[8]

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in Assay Buffer.

-